molecular formula C11H13NO3 B11727594 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime

3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime

Cat. No.: B11727594
M. Wt: 207.23 g/mol
InChI Key: USRFETHLUHIBCX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the reaction of hydroxylamine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde oxime: Similar structure but lacks the methylated oxime group.

    3-(4-methoxyphenyl)-3-oxopropanal: Similar structure but lacks the oxime group.

    4-methoxyphenylhydroxylamine: Similar structure but lacks the aldehyde group.

Uniqueness

3-(4-methoxyphenyl)-3-oxopropanal O-methyl oxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methoxyimino-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13NO3/c1-14-10-5-3-9(4-6-10)11(13)7-8-12-15-2/h3-6,8H,7H2,1-2H3

InChI Key

USRFETHLUHIBCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=NOC

Origin of Product

United States

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